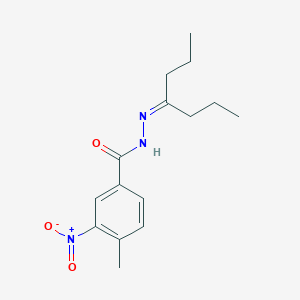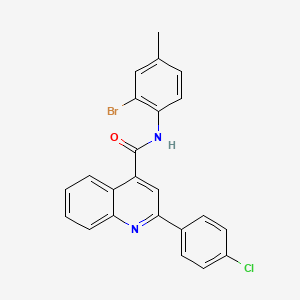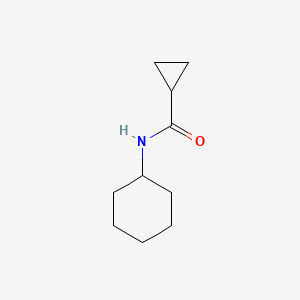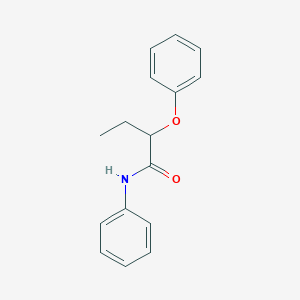
(4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone
Descripción general
Descripción
(4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone is a chemical compound that features a benzhydrylpiperazine moiety linked to an oxolane ring via a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone typically involves the reaction of benzhydrylpiperazine with an oxolane derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the methanone linkage between the piperazine and oxolane rings. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have shown that derivatives of benzhydrylpiperazine exhibit various biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, potentially leading to the development of new drugs .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical properties make it suitable for applications in polymer science and material engineering .
Mecanismo De Acción
The mechanism of action of (4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The oxolane ring may enhance the compound’s solubility and stability, facilitating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(4-Benzhydrylpiperazin-1-yl)-(1,5-dimethyl-1H-pyrazol-3-yl)methanone: This compound features a pyrazole ring instead of an oxolane ring, leading to different chemical and biological properties.
(4-Benzhydrylpiperazin-1-yl)-(2-methylpyrazol-3-yl)methanone: Similar to the previous compound, this derivative has a methyl-substituted pyrazole ring.
Uniqueness
(4-Benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone is unique due to the presence of the oxolane ring, which imparts distinct chemical properties compared to its pyrazole-containing analogs. This structural difference can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-22(20-12-7-17-26-20)24-15-13-23(14-16-24)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXCYJBCWHTHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397483 | |
| Record name | (4-benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5697-90-5 | |
| Record name | (4-benzhydrylpiperazin-1-yl)-(oxolan-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B3881904.png)

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3881914.png)
![2-{1-cyclopentyl-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3881918.png)

![2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B3881927.png)

![8-(3,3-diphenylpropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3881942.png)
![1-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-CYCLOHEXYL-1-PROPANONE](/img/structure/B3881946.png)
![4-phenyl-4-[(phenylsulfonyl)hydrazono]butanoic acid](/img/structure/B3881967.png)
![N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-2-ETHOXYBENZAMIDE](/img/structure/B3881970.png)
![4-chloro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B3881978.png)


